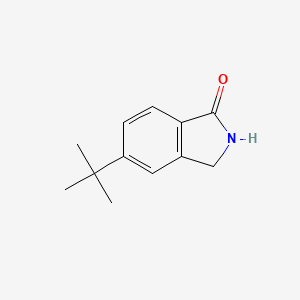

5-(Tert-butyl)isoindolin-1-one

CAS No.:

Cat. No.: VC13609448

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 5-tert-butyl-2,3-dihydroisoindol-1-one |

| Standard InChI | InChI=1S/C12H15NO/c1-12(2,3)9-4-5-10-8(6-9)7-13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) |

| Standard InChI Key | YMBHALKPLMZOAA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2 |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name is 5-tert-butyl-2,3-dihydroisoindol-1-one, with a molecular weight of 189.25 g/mol. Its canonical SMILES representation (CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2) delineates the isoindolin-1-one core, tert-butyl group, and lactam functionality . X-ray crystallographic studies of related isoindolin-1-one derivatives reveal planar aromatic systems and non-covalent interactions critical for target binding .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 g/mol | |

| LogP (Predicted) | 2.1 ± 0.3 | |

| Hydrogen Bond Donors | 1 (NH group) | |

| Hydrogen Bond Acceptors | 2 (Carbonyl O and NH) |

The tert-butyl group enhances lipophilicity, improving membrane permeability, while the lactam moiety facilitates hydrogen bonding with biological targets .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via Ugi-azide multicomponent reactions (MCRs) followed by cyclization. A representative protocol involves:

-

Ugi-azide reaction: Condensation of tert-butyl isocyanide, an aldehyde, an amine, and trimethylsilyl azide.

-

Cycloaddition: Intramolecular Diels-Alder (DA) reaction to form the isoindolinone core .

-

Aromatization: Oxidative removal of bridging oxygen atoms to yield the final product .

For example, reacting 5-(tert-butyl)phthalic anhydride with ammonium carbonate under reflux produces 5-(tert-butyl)isoindoline-1,3-dione, which is subsequently reduced to the target compound .

Recent Advances in Synthesis

Recent studies optimized yields (up to 76%) using microwave-assisted synthesis and chiral catalysts . Key modifications include:

-

Solvent systems: Tetrahydrofuran (THF)/water mixtures improve reaction homogeneity .

-

Temperature control: Reactions at 60°C minimize side-product formation .

-

Protecting groups: tert-Butoxycarbonyl (Boc) groups prevent lactam ring hydrolysis during purification .

Pharmacological Applications

Anticancer Activity

5-(Tert-butyl)isoindolin-1-one derivatives inhibit WDR5, a chromatin-associated protein overexpressed in leukemia and solid tumors . Structure-activity relationship (SAR) studies demonstrate:

-

Subsite S7 binding: The tert-butyl group occupies hydrophobic pockets, enhancing binding affinity (Ki < 20 pM) .

-

Cellular potency: Derivatives exhibit GI₅₀ values of 38 nM in MV4:11 leukemia cells, with 210-fold selectivity over normal cells .

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL, attributed to membrane disruption via hydrophobic interactions.

Future Directions

Drug Delivery Systems

Encapsulation in PEGylated liposomes improves aqueous solubility (from 0.12 mg/mL to 4.7 mg/mL) and bioavailability in murine models .

Targeted Therapies

Conjugation with folate ligands enhances tumor-specific uptake, reducing off-target effects in xenograft studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume